molecular formula C18H14F2N4OS B11073215 6-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11073215
M. Wt: 372.4 g/mol
InChI Key: XUTKRCALAOILGI-UHFFFAOYSA-N
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Description

6-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine.

Preparation Methods

The synthesis of 6-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-(difluoromethoxy)benzohydrazide with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .

Properties

Molecular Formula

C18H14F2N4OS

Molecular Weight

372.4 g/mol

IUPAC Name

6-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C18H14F2N4OS/c1-11-2-4-13(5-3-11)16-21-22-18-24(16)23-15(10-26-18)12-6-8-14(9-7-12)25-17(19)20/h2-9,17H,10H2,1H3

InChI Key

XUTKRCALAOILGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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